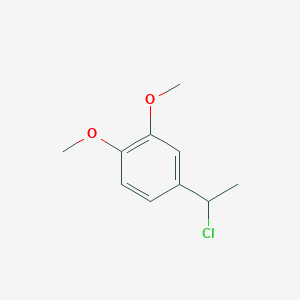![molecular formula C13H9BrN4S2 B12122200 3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine](/img/structure/B12122200.png)
3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Bromofenil)sulfanil]-6-(3-metil-1,2,4-tiadiazol-5-il)piridazina es un compuesto heterocíclico que presenta un anillo de piridazina sustituido con un grupo 4-bromofenilsulfanil y un grupo 3-metil-1,2,4-tiadiazol-5-il
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[(4-bromofenil)sulfanil]-6-(3-metil-1,2,4-tiadiazol-5-il)piridazina normalmente implica varios pasos:
Formación del anillo de 1,2,4-tiadiazol: Esto se puede lograr mediante la ciclización de precursores apropiados como tiosemicarbazidas con ácidos carboxílicos o sus derivados en condiciones ácidas o básicas.
Introducción del anillo de piridazina: El anillo de piridazina se puede sintetizar mediante la reacción de hidracinas con 1,4-dicetonas o sus equivalentes.
Acoplamiento del grupo 4-bromofenilsulfanil:
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
3-[(4-Bromofenil)sulfanil]-6-(3-metil-1,2,4-tiadiazol-5-il)piridazina puede sufrir varias reacciones químicas, incluidas:
Oxidación: El anillo de tiadiazol se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Los grupos nitro, si están presentes, se pueden reducir a aminas.
Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos como aminas, tioles o alcóxidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Se pueden usar agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como tiolato de sodio, aminas o alcóxidos en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del anillo de tiadiazol puede producir sulfóxidos o sulfonas, mientras que la sustitución del átomo de bromo puede introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
3-[(4-Bromofenil)sulfanil]-6-(3-metil-1,2,4-tiadiazol-5-il)piridazina tiene varias aplicaciones de investigación científica:
Ciencia de materiales: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios biológicos: Se puede utilizar como una sonda para estudiar varios procesos y vías biológicas.
Mecanismo De Acción
El mecanismo de acción de 3-[(4-bromofenil)sulfanil]-6-(3-metil-1,2,4-tiadiazol-5-il)piridazina implica su interacción con dianas y vías moleculares específicas. El anillo de tiadiazol puede interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de procesos biológicos específicos. El grupo bromofenilsulfanil puede mejorar la afinidad de unión y especificidad del compuesto hacia sus dianas.
Comparación Con Compuestos Similares
Compuestos similares
4-(4-Bromofenil)-1,2,4-triazol: Similar en estructura pero contiene un anillo de triazol en lugar de un anillo de piridazina.
6-(4-Bromofenil)-1,3,4-tiadiazol: Contiene un anillo de tiadiazol pero carece del anillo de piridazina.
4-(4-Bromofenil)-1,2,3-tiadiazol: Similar pero con una estructura de anillo de tiadiazol diferente.
Unicidad
3-[(4-Bromofenil)sulfanil]-6-(3-metil-1,2,4-tiadiazol-5-il)piridazina es único debido a la combinación de los anillos de piridazina y tiadiazol, que pueden conferir propiedades biológicas y químicas distintas. Esta combinación puede resultar en una mayor actividad biológica y especificidad en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C13H9BrN4S2 |
|---|---|
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
5-[6-(4-bromophenyl)sulfanylpyridazin-3-yl]-3-methyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C13H9BrN4S2/c1-8-15-13(20-18-8)11-6-7-12(17-16-11)19-10-4-2-9(14)3-5-10/h2-7H,1H3 |
Clave InChI |
XGIYABBGWBLZKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC(=N1)C2=NN=C(C=C2)SC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



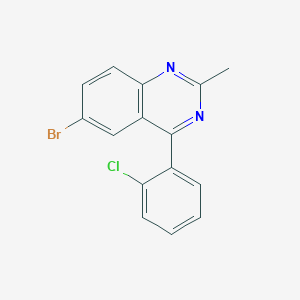
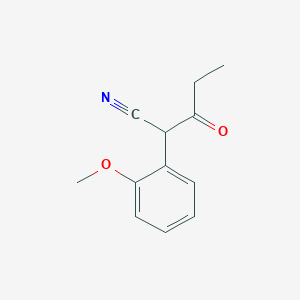
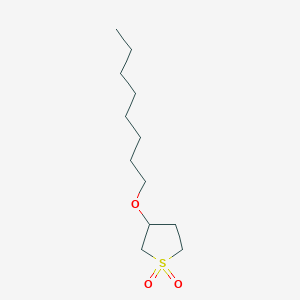
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12122138.png)


![2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122163.png)
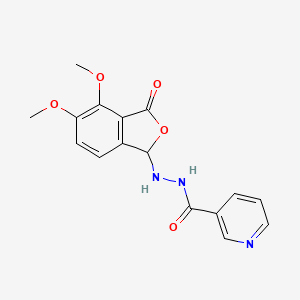
![1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12122165.png)


![2-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B12122196.png)
